Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate

Catalog No.
S13101892
CAS No.
918667-16-0
M.F
C12H10F4O2
M. Wt
262.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate

CAS Number

918667-16-0

Product Name

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate

IUPAC Name

ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate

Molecular Formula

C12H10F4O2

Molecular Weight

262.20 g/mol

InChI

InChI=1S/C12H10F4O2/c1-2-18-11(17)10(13)9(12(14,15)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

RLZWZTRQNOPCQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C(F)(F)F)F

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is a synthetic organic compound characterized by its unique molecular structure, which includes four fluorine atoms attached to a butenoate moiety. Its molecular formula is C12H10F4OC_{12}H_{10}F_4O, and it has a molecular weight of approximately 262.20 g/mol . The compound features a phenyl group attached to the butenoate chain, contributing to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry.

Typical of esters and alkenes. Notably:

  • Ester Hydrolysis: Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and ethanol.
  • Michael Addition: The double bond in the butenoate structure makes it susceptible to nucleophilic attack, allowing for Michael addition reactions with suitable nucleophiles.
  • Halogenation: The presence of fluorine atoms can influence reactivity, potentially allowing for further halogenation under specific conditions.

The synthesis of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate typically involves:

  • Starting Materials: Utilizing commercially available starting materials such as phenylacetic acid derivatives and fluorinated reagents.
  • Fluorination: Employing methods like electrophilic fluorination or nucleophilic substitution to introduce fluorine atoms into the molecule.
  • Esterification: Reacting the resulting acid with ethanol in the presence of an acid catalyst to form the ester.

A general synthetic route may look like this:

text
Phenylacetic acid derivative + Fluorinating agent → Fluorinated intermediateFluorinated intermediate + Ethanol → Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals due to its unique electronic properties.
  • Agricultural Chemicals: Possible use in designing agrochemicals that require enhanced efficacy against pests or diseases.
  • Material Science: Investigated for use in creating advanced materials with specific thermal or chemical resistance properties.

Several compounds share structural similarities with ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-fluoro-3-phenylbut-2-enoateC12H13FO2Contains one fluorine atom; less lipophilic
Ethyl 2,3,4,4,4-pentafluorobut-2-enoateC6H5F5OFeatures five fluorine atoms; higher reactivity
Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoateC12H10F3OContains three fluorine atoms; used in medicinal chemistry

Uniqueness of Ethyl 2,4,4,4-Tetrafluoro-3-Phenylbut-2-Enoate

Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is distinguished by its four fluorine substituents on the butenoate moiety. This configuration enhances its electronic properties compared to other similar compounds. The presence of multiple fluorine atoms contributes to increased stability and potential bioactivity that can be exploited in pharmaceutical applications.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

262.06169221 g/mol

Monoisotopic Mass

262.06169221 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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